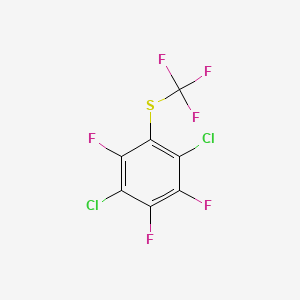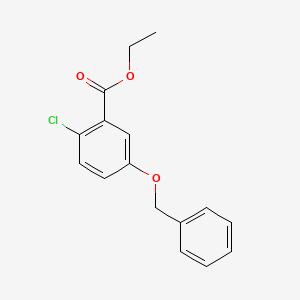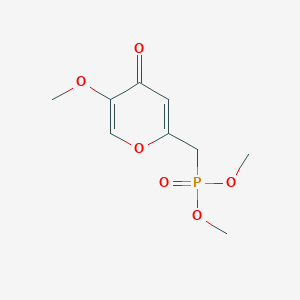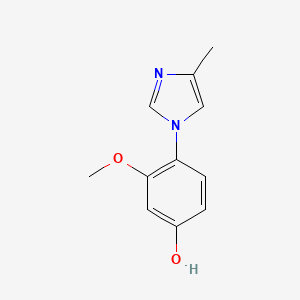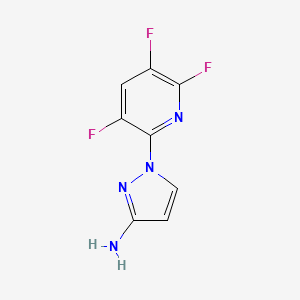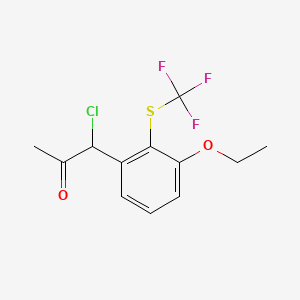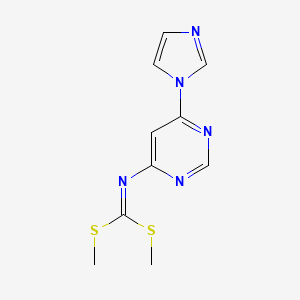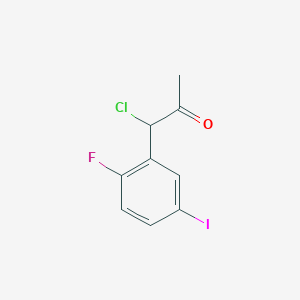
1-Chloro-1-(2-fluoro-5-iodophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(2-fluoro-5-iodophenyl)propan-2-one is an organic compound with the molecular formula C9H7ClFIO and a molecular weight of 312.51 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a phenyl ring, making it a halogenated ketone. It is used primarily in research settings due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Chloro-1-(2-fluoro-5-iodophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound, followed by a series of substitution reactions to introduce the chlorine, fluorine, and iodine atoms. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. laboratory-scale synthesis can be scaled up with appropriate modifications to the reaction conditions and equipment.
Chemical Reactions Analysis
1-Chloro-1-(2-fluoro-5-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The ketone group can be oxidized to a carboxylic acid or reduced to an alcohol under specific conditions.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1-(2-fluoro-5-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers use this compound to study the effects of halogenated ketones on biological systems.
Medicine: It serves as a precursor for the synthesis of potential pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-fluoro-5-iodophenyl)propan-2-one involves its interaction with various molecular targets and pathways. The halogen atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The ketone group can undergo nucleophilic attack, leading to the formation of new chemical bonds and subsequent biological effects. Detailed studies on its mechanism of action are limited, but its unique structure suggests potential interactions with multiple biological targets .
Comparison with Similar Compounds
1-Chloro-1-(2-fluoro-5-iodophenyl)propan-2-one can be compared with other halogenated ketones, such as:
- 1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one
- 1-Chloro-1-(2-fluoro-3-iodophenyl)propan-2-one
- 1-Chloro-1-(2-fluoro-6-iodophenyl)propan-2-one
These compounds share similar structures but differ in the position of the halogen atoms on the phenyl ring. The unique arrangement of chlorine, fluorine, and iodine in this compound contributes to its distinct chemical properties and reactivity .
Properties
Molecular Formula |
C9H7ClFIO |
|---|---|
Molecular Weight |
312.50 g/mol |
IUPAC Name |
1-chloro-1-(2-fluoro-5-iodophenyl)propan-2-one |
InChI |
InChI=1S/C9H7ClFIO/c1-5(13)9(10)7-4-6(12)2-3-8(7)11/h2-4,9H,1H3 |
InChI Key |
NNDZUBGRLGYCCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)I)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


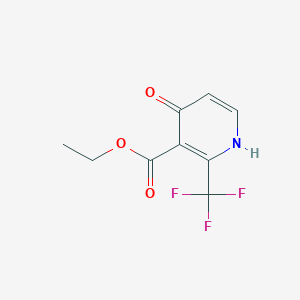

![(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B14041116.png)
